molecular formula C20H19N5O6S B2500989 N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-27-7

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2500989
CAS No.: 868228-27-7
M. Wt: 457.46
InChI Key: CFOIGWXDQRTJSA-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:

  • A 3-nitrobenzylthio group at position 2, contributing electron-withdrawing properties.
  • An amino group at position 4, which may participate in hydrogen bonding.

Properties

CAS No.

868228-27-7

Molecular Formula

C20H19N5O6S

Molecular Weight

457.46

IUPAC Name

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H19N5O6S/c1-30-14-7-6-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-4-3-5-13(8-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27)

InChI Key

CFOIGWXDQRTJSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological properties. The molecular formula is C18H15N5O4SC_{18}H_{15}N_{5}O_{4}S, and it has a molecular weight of approximately 397.41 g/mol. The presence of the nitro group in the benzyl moiety is particularly noteworthy as it plays a critical role in the compound's biological activity.

PropertyValue
Molecular FormulaC18H15N5O4S
Molecular Weight397.41 g/mol
Structural FeaturesPyrimidine ring, nitrobenzyl thio group, dimethoxybenzamide moiety

The primary mechanism of action for this compound involves hypoxia-selective cytotoxicity . Under low oxygen conditions, the nitro group is enzymatically reduced to form cytotoxic intermediates that preferentially target hypoxic tumor cells while sparing healthy tissues. This selectivity is crucial for developing targeted cancer therapies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promise as a hypoxia-selective cytotoxin in various cancer models. Studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis in cancer cells under hypoxic conditions.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activity, indicating that this compound may also interact with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Nitrobenzoate-Derived Compounds : A study highlighted the anticancer effects of nitrobenzoate derivatives, noting their ability to inhibit tumor cell proliferation and induce apoptosis through various pathways . This suggests that this compound could exhibit similar effects due to its structural similarities.
  • Targeting Hypoxic Tumor Cells : Research focusing on hypoxia-selective agents has shown that compounds with nitro groups can be activated under low oxygen conditions, leading to selective cytotoxicity against hypoxic tumor cells . This aligns with the proposed mechanism of action for the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to structurally related pyrimidinone derivatives (Table 1).

Table 1: Structural and Synthetic Comparison of Pyrimidinone Derivatives

Compound Name / ID Substituents (Position 2 and 5) Yield (%) Melting Point (°C) HRMS (ESI) [M+H]⁺
Target Compound 2: 3-nitrobenzylthio; 5: 3,4-dimethoxybenzamide - - -
VII () 2: hexylthio; 5: 3-aminobenzenesulfonamide 75 - -
IX () 2: mercapto; 5: 3-nitrobenzenesulfonamide 88 - -
19 () 2: benzylthio; 5: benzenesulfonamide 59 248 (dec.) 328.0535 (calcd. 328.0533)
21 () 2: ethylthio; 5: 2-aminobenzenesulfonamide 68 251–253 -
ZHK () 2: (3,4-dichlorophenyl)thio; 5: propanamide - - -
Key Observations:
  • Substituent Effects on Yield :
    • Electron-deficient groups (e.g., nitro in IX) correlate with higher yields (88%) due to enhanced electrophilicity at position 2 .
    • Bulky substituents (e.g., benzylthio in 19) reduce yields (59%), likely due to steric hindrance during nucleophilic substitution .
  • Thermal Stability :
    • Melting points vary with substituent polarity. For example, sulfonamide derivatives (e.g., 19, 21) exhibit higher decomposition temperatures (>248°C) compared to thioether analogs .
  • Mass Spectrometry :
    • Compound 19 shows precise HRMS alignment (observed 328.0535 vs. calculated 328.0533), validating synthetic accuracy .

Functional Group Impact on Physicochemical Properties

  • In contrast, sulfonamide derivatives (e.g., IX) exhibit strong hydrogen-bonding capacity due to -SO₂NH₂ groups .
  • Lipophilicity :
    • The 3,4-dimethoxybenzamide group in the target compound likely improves membrane permeability compared to polar sulfonamides (e.g., VII, IX) .
    • Thioether chains (e.g., hexylthio in VII) further enhance hydrophobicity, which may influence pharmacokinetics .

Implications for Drug Development

  • Sulfonamide Derivatives (IX, 19) : These may target enzymes with sulfonamide-binding pockets, such as carbonic anhydrase .
  • Thioether Analogs (VII, 19) : Enhanced lipophilicity could improve blood-brain barrier penetration for CNS targets .
  • Nitro Groups (Target Compound, IX) : The nitro group may serve as a prodrug motif, undergoing reduction to an amine in vivo .

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